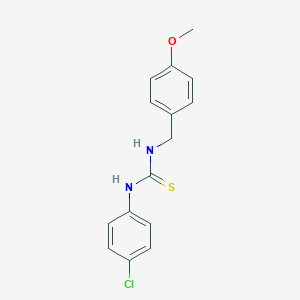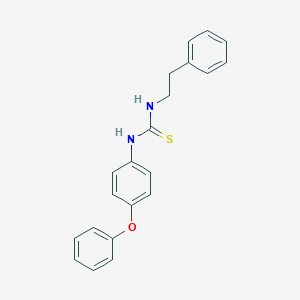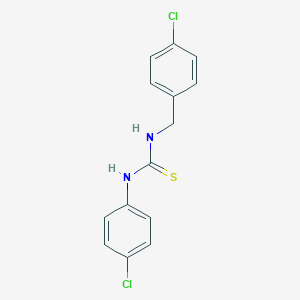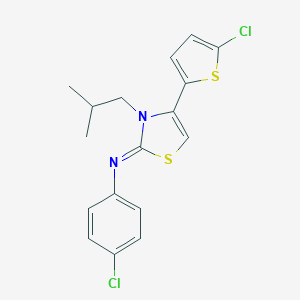![molecular formula C25H21N3O5 B431296 [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] propanoate](/img/structure/B431296.png)
[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl propanoate typically involves multi-step organic reactions. The starting materials often include indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine derivatives and phenyl propanoate. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted phenyl propanoate derivatives .
Scientific Research Applications
4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 3-methylbenzoate
- 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
Uniqueness
What sets 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl propanoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H21N3O5 |
|---|---|
Molecular Weight |
443.5g/mol |
IUPAC Name |
[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] propanoate |
InChI |
InChI=1S/C25H21N3O5/c1-4-17(29)33-14-11-9-13(10-12-14)18-19-21(15-7-5-6-8-16(15)22(19)30)26-23-20(18)24(31)28(3)25(32)27(23)2/h5-12,18,26H,4H2,1-3H3 |
InChI Key |
QYMXNQNLFCBGKZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)N(C(=O)N5C)C |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)N(C(=O)N5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-3-[3-(2-ethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431215.png)
![2-(4-chlorophenyl)-3-[2-(2,4-dichloro-6-methylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B431216.png)
![7-tert-butyl-3-(2-methylphenyl)-2-(pentylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431218.png)
![1-[(4-isopropoxybenzyl)sulfanyl]-4-(4-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B431219.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B431220.png)

![2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-ETHYL-6-IODO-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B431226.png)

![6-iodo-3-(2-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431229.png)
![2-(4-chlorophenyl)-3-[6-(2,3,5-trimethylphenoxy)hexyl]-4(3H)-quinazolinone](/img/structure/B431230.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B431231.png)


![N-[3-(4-CHLOROBENZYL)-4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE](/img/structure/B431236.png)
